D(+)-Glucose - 58367-01-4

D(+)-Glucose

Catalog Number: EVT-7955413
CAS Number: 58367-01-4
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Watery odorless colorless liquid. Denser than water and soluble in water. Hence sinks in and mixes with water. (USCG, 1999)
Aldehydo-D-glucose is the open chain form of D-glucose. It is a D-glucose and an aldehydo-glucose. It is an enantiomer of an aldehydo-L-glucose.
Glucose is a simple sugar (monosaccharide) generated during phosynthesis involving water, carbon and sunlight in plants. It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis). It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation. It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes in the cellular level. Its aldohexose stereoisomer, dextrose or D-glucose, is the most commonly occurring isomer of glucose in nature. L-glucose is a synthesized enantiomer that is used as a low-calorie sweetener and laxative. The unspecified form of glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated. Glucose is listed on the World Health Organization's List of Essential Medicines, the most important medications needed in a basic health system.
(+)-glucose is a natural product found in Gentiana orbicularis, Colchicum schimperi, and other organisms with data available.
Anhydrous Dextrose is the anhydrous form of D-glucose, a natural monosaccharide and carbohydrate. Dextrose serves to replenish lost nutrients and electrolytes. The agent provides metabolic energy and is the primary ingredient in oral rehydration salts (ORS) and is used in intravenous (IV) fluids to provide nutrients to patients under intensive care who are unable to receive them by the oral route. Solutions containing dextrose restore blood glucose levels and provide calories and may aid in minimizing liver glycogen depletion and exerts a protein-sparing action. Dextrose anhydrous also plays a role in the production of proteins and in lipid metabolism.
A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.
See also: D-Glucose (preferred); L-Glucose (related); D-Glucofuranose (related); agrocinopine D (related); alpha-D-glucose-1,2-((13)C2) (related); DL-glucose (related); beta-d-glucopyranose, homopolymer (related); Polyglucose (related).
Source and Classification

D(+)-Glucose is classified as a monosaccharide, specifically an aldohexose due to its six carbon atoms and an aldehyde functional group. It can be derived from various sources, including:

  • Natural Sources: Found in fruits (e.g., grapes), honey, and certain vegetables.
  • Biological Sources: Synthesized in the body through gluconeogenesis and glycolysis.
  • Industrial Sources: Produced from starch hydrolysis using enzymes or acids.
Synthesis Analysis

The synthesis of D(+)-Glucose can be achieved through several methods:

  1. Kiliani-Fischer Synthesis: This classical method involves the addition of cyanide to D-glyceraldehyde followed by hydrolysis and reduction steps. The process typically includes:
    • Addition of labeled cyanide to D-glyceraldehyde.
    • Hydrolysis of cyanohydrins to form epimeric D-tetronic acids.
    • Reduction of these acids to yield D-tetroses and further conversion to D-glucose .
  2. Enzymatic Hydrolysis: Starch can be hydrolyzed by enzymes such as amylase to produce glucose. This method is widely used in the food industry.
  3. Chemical Hydrolysis: Using acid catalysts to break down polysaccharides into glucose.
  4. Fermentation: Microorganisms like yeast convert sugars into glucose through metabolic processes.
Molecular Structure Analysis

D(+)-Glucose has the molecular formula C6H12O6C_6H_{12}O_6 and features a six-membered ring structure known as a pyranose. Key aspects include:

  • Configuration: D-glucose is characterized by the orientation of the hydroxyl groups around the asymmetric carbon atoms.
  • Anomeric Carbon: The first carbon (C1) is the anomeric carbon, which can exist in two forms (α and β) depending on the orientation of the hydroxyl group.
  • Physical Form: Glucose can exist in both crystalline and aqueous forms.
Chemical Reactions Analysis

D(+)-Glucose participates in various chemical reactions:

  1. Glycosylation Reactions: Involves forming glycosidic bonds with other sugars or alcohols.
  2. Oxidation-Reaction: Can be oxidized to form gluconic acid or other derivatives.
  3. Fermentation: Under anaerobic conditions, glucose is converted into ethanol and carbon dioxide by yeast.
  4. Reduction Reactions: Can be reduced to sorbitol or other sugar alcohols.

These reactions are critical for energy production and metabolic pathways.

Mechanism of Action

The mechanism of action for D(+)-Glucose primarily revolves around its role in energy metabolism:

  1. Glycolysis: Glucose undergoes glycolysis, where it is converted into pyruvate, generating ATP (adenosine triphosphate) as energy currency.
  2. Insulin Regulation: Glucose levels in the blood are regulated by insulin, which facilitates cellular uptake.
  3. Metabolic Pathways: It serves as a precursor for various biosynthetic pathways including nucleotide and amino acid synthesis.
Physical and Chemical Properties Analysis

D(+)-Glucose exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 180.18 g/mol.
  • Solubility: Highly soluble in water due to its multiple hydroxyl groups.
  • Melting Point: Approximately 146 °C (295 °F) when dehydrated.
  • Taste: Sweet flavor profile due to its structure.

Stability

D(+)-Glucose is stable under normal conditions but can undergo degradation under extreme pH or temperature conditions.

Applications

D(+)-Glucose has numerous scientific applications:

  1. Medical Uses:
    • Used in intravenous fluids for hydration and energy supply.
    • Essential in diabetes management through monitoring blood glucose levels.
  2. Food Industry:
    • Widely used as a sweetener in food products.
    • Acts as a preservative due to its ability to inhibit microbial growth.
  3. Biotechnology:
    • Serves as a substrate for fermentation processes in producing biofuels and biochemicals.
  4. Pharmaceuticals:
    • Utilized in drug formulations and as a stabilizing agent.
  5. Research Applications:
    • Used in tracer studies involving carbon-14 labeled glucose for metabolic research.
Historical Evolution of D(+)-Glucose Research

Pioneering Contributions of Emil Fischer: Stereochemical Elucidation and Nobel Prize-Winning Work

Emil Fischer’s late 19th-century research revolutionized carbohydrate chemistry by resolving the stereochemical ambiguity of glucose. His seminal achievement was the unambiguous synthesis of D-glucose in 1890, which confirmed its configuration and established its relationship to other sugars like D-glyceraldehyde [1] [2]. Through meticulous degradation and chain-extension reactions, Fischer demonstrated that glucose possesses six carbon atoms with specific stereocenters, ultimately proving its structure as an aldohexose [2]. His development of phenylhydrazine as a crystallizing agent for osazones enabled the differentiation of epimeric sugars (e.g., glucose vs. mannose), providing the first reliable method for sugar identification [1] [9]. This work earned Fischer the 1902 Nobel Prize in Chemistry and laid the foundation for understanding enzymatic specificity, later formalized in his "lock-and-key" hypothesis [2].

Table 1: Key Experiments in Fischer’s Glucose Research | Experiment | Reaction/Technique | Finding | Impact | |----------------|--------------------------|--------------|------------| | Glucose Synthesis (1890) | Kiliani-Fischer chain extension | Production of synthetic D-glucose | Confirmed glucose’s structural identity | | Osazone Formation | Phenylhydrazine reaction | Crystalline derivatives | Enabled differentiation of epimers (e.g., glucose vs. mannose) | | Stereochemical Mapping | Systematic degradation | Established D-series configuration | Defined glucose’s relationship to glyceraldehyde |

Early Methodological Challenges in Carbohydrate Chemistry: Oxidation, Reduction, and Degradation Studies

Early carbohydrate research faced significant analytical hurdles due to the structural similarity of sugars and the absence of robust separation technologies. Key challenges included:

  • Selective Oxidation: Initial oxidation studies using reagents like Tollens’ solution (ammoniacal silver oxide) revealed glucose’s aldehyde functionality but produced complex mixtures. Bromine water oxidation generated gluconic acid, confirming glucose’s reducing properties, but side reactions complicated purification [1] [9].
  • Reduction Limitations: Sodium amalgam reduction converted glucose to sorbitol, but the lack of stereoselectivity yielded multiple sugar alcohols, impeding clear structural assignments [3].
  • Degradation Reactions: Fischer’s degradation of glucose into methylglyoxal via nitric acid oxidation provided evidence for its carbon backbone but destroyed stereochemical information. The Wohl degradation (using hydroxylamine and acetic anhydride) enabled chain shortening but required iterative steps and suffered from low yields [1] [9].These methodological constraints highlighted the need for protective group strategies, later addressed by Fischer through acetal formation (e.g., benzylidene derivatives) to mask specific hydroxyl groups during transformations [9].

Table 2: Key Methodological Advances in Glucose Chemistry (1890–1910) | Method | Reagents/Conditions | Key Outcome | Limitations | |-------------|--------------------------|-----------------|----------------| | Oxidation | Bromine water, HNO₃ | Gluconic/saccharic acids | Overoxidation; poor selectivity | | Reduction | Na(Hg), H₂ | Sorbitol formation | Low stereospecificity; byproducts | | Degradation | Wohl, Ruff | Chain shortening | Multi-step; <50% yield | | Crystallization | Phenylhydrazine | Osazone crystals | Required pure starting material |

Development of Configurational Nomenclature: D/L vs. α/β Anomeric Designations

The need for precise stereochemical descriptors led to two complementary nomenclature systems:

  • D/L System: Introduced by Fischer and Rosanoff around 1900, this system assigned configurations relative to D-glyceraldehyde. In Fischer projections, sugars with the penultimate hydroxyl on the right (e.g., D-glucose) were designated "D". This convention distinguished enantiomers like D-glucose (dextrorotatory) and L-glucose (synthetic mirror-image) but did not predict optical rotation direction [4] [6] [8].
  • Anomeric Notation (α/β): Cyclic glucose exists as α- or β-anomers, differing in orientation at the anomeric carbon (C1). The α-anomer places the C1 hydroxyl trans to the CH₂OH group (down in Haworth projections), while the β-anomer positions it cis. This distinction critically impacts reactivity, as mutarotation in solution equilibrates the forms (α:β ≈ 36:64) [1] [6].The D/L system remains entrenched in biochemistry for sugars and amino acids due to its simplicity, though the R/S system (Cahn-Ingold-Prelog) offers unambiguous descriptors for all chiral centers. For glucose, C1-R/S correlates with α/β labels: α-D-glucose is 1S, while β-D-glucose is 1R [6] [10].

Table 3: Configurational Nomenclature Systems for D-Glucose | System | Basis | Glucose Example | Utility/Limitation | |------------|------------|----------------------|------------------------| | D/L | Penultimate carbon in Fischer projection | "D-" denotes C5-OH right | Species-specific; no rotation prediction | | α/β | Anomeric carbon orientation | α: C1-OH down (pyranose) | Describes ring-specific isomerism | | R/S | Atomic priority at each chiral center | β-D-glucose: C1 = R | Absolute but cumbersome for sugars |

Table 4: Key Compounds in D(+)-Glucose Chemistry | Compound Name | Role/Context | |---------------------|-------------------| | D-Glyceraldehyde | Reference for D/L configuration | | Phenylhydrazone | Fischer’s osazone derivative | | Gluconic acid | Glucose oxidation product | | Sorbitol | Glucose reduction product | | Methylglyoxal | Degradation intermediate | | α-D-Glucopyranose | Anomeric form (C1-OH axial) | | β-D-Glucopyranose | Anomeric form (C1-OH equatorial) |

Properties

CAS Number

58367-01-4

Product Name

D(+)-Glucose

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1

InChI Key

GZCGUPFRVQAUEE-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Solubility

Soluble
In water, 5.46X10+5 mg/L at 30 °C, 4.79X10+5 mg/L at 20 °C
Very soluble in water
Slightly soluble in ethanol; insoluble in acetone, ethyl acetate; soluble in pyrine
Solubility in water: soluble

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O

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